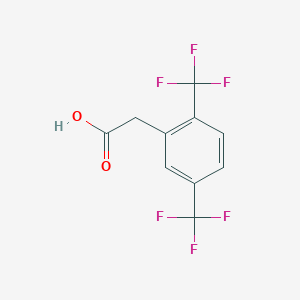

2,5-Bis(trifluoromethyl)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2,5-bis(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)6-1-2-7(10(14,15)16)5(3-6)4-8(17)18/h1-3H,4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTNYFICBCCTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378281 | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-02-3 | |

| Record name | 2,5-Bis(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,5-Bis(trifluoromethyl)phenylacetic Acid (CAS 302912-02-3): A Key Building Block in Modern Drug Discovery

Abstract

This guide provides an in-depth technical overview of 2,5-Bis(trifluoromethyl)phenylacetic acid, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of two trifluoromethyl (CF₃) groups onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents. This document details the compound's properties, a plausible synthetic route, predicted analytical characterization, potential applications, and essential safety protocols. The insights herein are tailored for scientists and professionals seeking to leverage this versatile building block in their research and development programs.

Introduction: The Strategic Value of Trifluoromethylation in Medicinal Chemistry

The incorporation of fluorine, particularly in the form of the trifluoromethyl (CF₃) group, is a cornerstone of modern drug design.[1] The CF₃ group is a powerful modulator of a molecule's biological and physical properties. Its high electronegativity and steric bulk can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3]

Specifically, the bis(trifluoromethyl)phenyl moiety offers several advantages:

-

Enhanced Lipophilicity: The CF₃ groups significantly increase the molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[3][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ groups resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer half-life and improved pharmacokinetic profile.[1]

-

Modulation of Acidity: As a potent electron-withdrawing group, the CF₃ moiety increases the acidity of the carboxylic acid proton, which can influence receptor interactions and solubility.[1]

-

Binding Interactions: The CF₃ group can participate in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a target's binding pocket, potentially enhancing potency and selectivity.[3]

This compound combines this powerful fluorinated scaffold with a reactive carboxylic acid handle, making it a versatile starting material for creating complex molecular architectures such as amides, esters, and other derivatives for screening in drug discovery programs.[4][5]

Physicochemical and Computed Properties

Quantitative data for CAS 302912-02-3 is not extensively published. The following table consolidates known information with data from closely related isomers and computed values to provide a reliable profile.

| Property | Value | Source(s) |

| CAS Number | 302912-02-3 | [6] |

| Molecular Formula | C₁₀H₆F₆O₂ | [6][7] |

| Molecular Weight | 272.14 g/mol | [6][7][8] |

| Appearance | White to off-white solid (predicted) | [6] |

| IUPAC Name | 2-[2,5-bis(trifluoromethyl)phenyl]acetic acid | - |

| XLogP3 (Computed) | 3.2 (Value for 2,4- and 3,5-isomers) | [8][9][10] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 8 (Predicted based on 2,4-isomer) | [9] |

| Rotatable Bond Count | 2 (Predicted based on 2,4-isomer) | [9] |

Synthesis and Reactivity

Plausible Synthetic Pathway

The proposed two-step synthesis from 2,5-bis(trifluoromethyl)benzyl bromide is outlined below:

Step 1: Grignard Reagent Formation. 2,5-Bis(trifluoromethyl)benzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent, 2,5-bis(trifluoromethyl)benzylmagnesium bromide. This reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching of the highly reactive organometallic intermediate.

Step 2: Carboxylation. The freshly prepared Grignard reagent is then added slowly to a slurry of crushed solid carbon dioxide in anhydrous ether. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

Step 3: Acidic Workup. The reaction mixture is quenched with an aqueous acid solution (e.g., 1M HCl). This protonates the carboxylate salt, yielding the final product, this compound, which can then be isolated via extraction and purified.

General Reactivity

The molecule possesses two primary sites of reactivity:

-

Carboxylic Acid Group: This functional group undergoes typical reactions such as esterification (with alcohols under acidic catalysis), amidation (with amines, often requiring activation with reagents like DCC or EDC), and reduction (using strong reducing agents like LiAlH₄ to form the corresponding alcohol).[4][12]

-

Aromatic Ring: The electron-deficient nature of the ring, due to the two CF₃ groups, makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than reactions at the acid moiety.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization (Predicted)

Confirming the identity and purity of the synthesized compound is paramount. The following spectral characteristics are predicted based on its structure.

-

¹H NMR (Proton NMR):

-

Aromatic Region (δ 7.5-8.0 ppm): Three distinct signals are expected for the three aromatic protons. Due to the substitution pattern, complex splitting (doublets and doublet of doublets) would be observed due to ortho- and meta-couplings. The proton situated between the two CF₃ groups (at the C6 position) would likely be the most downfield.

-

Methylene Protons (-CH₂-) (δ ~3.8 ppm): A sharp singlet integrating to 2H is expected for the methylene protons adjacent to the carboxylic acid and the aromatic ring.

-

Carboxylic Acid Proton (-COOH) (δ 10-12 ppm): A broad singlet, which is exchangeable with D₂O, would be present far downfield.

-

-

¹⁹F NMR (Fluorine NMR):

-

Two distinct singlets are predicted, one for each of the chemically non-equivalent CF₃ groups at the C2 and C5 positions. No significant F-F or F-H coupling is expected for these groups.

-

-

¹³C NMR (Carbon NMR):

-

Carboxylic Carbonyl (C=O): δ ~175-180 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbons directly attached to the CF₃ groups will appear as quartets due to C-F coupling.

-

CF₃ Carbons: Two distinct quartets are expected in the δ 120-130 ppm range.

-

Methylene Carbon (-CH₂-): A signal around δ ~40 ppm.

-

-

FT-IR (Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-F Stretches: Strong, characteristic absorption bands in the region of 1100-1350 cm⁻¹.

-

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound verification and characterization.

Applications in Research and Development

This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[13] Its structural motifs are found in a range of biologically active compounds.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding site of the enzyme. The properties imparted by the bis-CF₃ substitution pattern are ideal for optimizing binding affinity and cell permeability.[4]

-

Intermediate for Novel Heterocycles: The carboxylic acid functionality serves as a convenient anchor point for constructing heterocyclic ring systems, a common strategy in medicinal chemistry to explore new chemical space. The related 3,5-isomer has been successfully used to create libraries of bis-heterocyclic compounds for screening.[14]

-

Fragment-Based Drug Discovery (FBDD): This molecule is an excellent candidate for FBDD campaigns. Its well-defined structure and desirable physicochemical properties make it an attractive fragment for screening against various biological targets.

Safety and Handling

No specific Safety Data Sheet (SDS) for CAS 302912-02-3 is widely available. However, based on data for the isomeric 2,4- and 3,5-bis(trifluoromethyl)phenylacetic acids, the compound should be handled as a hazardous substance.[7][9][14][15]

-

Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[17]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[17]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[15]

-

Skin and Body Protection: Wear a lab coat.[17]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[15]

-

Inhalation: Move person to fresh air. Seek medical attention if you feel unwell.[7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[7]

-

Experimental Protocols (Hypothetical)

Protocol: Synthesis of this compound

Disclaimer: This protocol is a hypothetical procedure based on established chemical principles. It must be adapted and optimized by a qualified chemist. All operations should be performed in a chemical fume hood with appropriate PPE.

Materials:

-

2,5-Bis(trifluoromethyl)benzyl bromide (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether or THF

-

Solid carbon dioxide (dry ice), crushed (excess)

-

1M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

-

Grignard Initiation: In the dropping funnel, add a solution of 2,5-bis(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by bubbling/cloudiness), gently warm the flask or add a small crystal of iodine.

-

Grignard Formation: Once initiated, add the remainder of the benzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: In a separate, larger flask, add an excess of crushed dry ice and cover it with anhydrous diethyl ether. While stirring vigorously, slowly transfer the prepared Grignard solution to the dry ice slurry via a cannula. A thick white precipitate will form.

-

Quenching: Allow the mixture to warm to room temperature. Slowly and carefully add 1M HCl with stirring until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash once with water, then once with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

-

Characterization: Confirm the product's identity and purity using the analytical methods described in Section 4.0.

References

- Vertex AI Search. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved January 10, 2026.

- Thermo Fisher Scientific. (2009).

- Ossila. (n.d.).

- TCI Chemicals. (n.d.).

- ChemicalBook. (2025). 2,5-BIS(TRIFLUOROMETHYL)

- CymitQuimica. (n.d.). CAS 1578-63-8: fluorophenylacetic acid.

- Echemi. (n.d.). 2,4-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID.

- Cayman Chemical. (2025).

- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid 98 85068-33-3.

- Vertex AI Search. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved January 10, 2026.

- Sparrow Chemical. (n.d.). Phenylacetic Acid.

- Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.

- A.B.ENTERPRISES. (n.d.). 2,5-Bis(Trifluoromethyl)

- PubChem. (n.d.). 2,4-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 2736172.

- Sigma-Aldrich. (n.d.). This compound | 302912-02-3.

- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587.

- Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.

- National Institutes of Health (NIH). (n.d.).

- PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

- ChemicalBook. (n.d.). 2,4,5-Trifluorophenylacetic acid synthesis.

- Wikipedia. (n.d.). Phenylacetic acid.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ResearchGate. (n.d.).

- Hovione. (2024).

- MDPI. (n.d.).

- arXiv. (n.d.). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution.

- SpectraBase. (n.d.). 2,3-Dimethylnaphthalene - Optional[1H NMR] - Chemical Shifts.

- YouTube. (2020). IR/NMR example 3.

Sources

- 1. nbinno.com [nbinno.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. indiamart.com [indiamart.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 2,4-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 2736172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014) | Yuan Qiliang | 5 Citations [scispace.com]

- 12. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 13. CAS 1578-63-8: fluorophenylacetic acid | CymitQuimica [cymitquimica.com]

- 14. 3,5-Bis(trifluoromethyl)phenylacetic acid 98 85068-33-3 [sigmaaldrich.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. downloads.ossila.com [downloads.ossila.com]

physicochemical characteristics of 2,5-Bis(trifluoromethyl)phenylacetic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 2,5-Bis(trifluoromethyl)phenylacetic Acid

Foreword: The Strategic Importance of Fluorination in Modern Chemistry

The introduction of fluorine atoms, particularly in the form of the trifluoromethyl (CF₃) group, is a cornerstone strategy in contemporary drug discovery and materials science.[1][2] The unique properties imparted by the CF₃ group—high electronegativity, metabolic stability, and increased lipophilicity—can profoundly alter a molecule's biological activity and physical characteristics.[1][3] this compound is an exemplar of such a strategically fluorinated molecule. Its phenylacetic acid core provides a versatile scaffold for chemical modification, while the two CF₃ groups at the 2 and 5 positions of the phenyl ring bestow a distinct electronic and steric profile.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental methodologies required for their validation. We will explore the core physicochemical characteristics of this compound, providing both established data and the procedural knowledge necessary for its empirical verification.

Molecular Identity and Structural Architecture

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is identified by a unique set of chemical descriptors.

-

IUPAC Name: 2-[2,5-bis(trifluoromethyl)phenyl]acetic acid

-

Molecular Weight: 272.14 g/mol [6]

The spatial arrangement of its atoms is visualized below.

Caption: Electron-withdrawing effect of CF₃ groups on acidity.

Solubility and Lipophilicity: A Balancing Act

The solubility of a compound is a critical parameter for its utility in both synthetic and biological contexts. The presence of the highly polar carboxylic acid group confers some aqueous solubility, particularly when deprotonated to its carboxylate salt form. However, the two trifluoromethyl groups and the phenyl ring create a large, nonpolar surface area.

This is quantitatively reflected in the calculated XLogP3 value of 3.2, which indicates a significant preference for a lipid environment over an aqueous one.[8] This high lipophilicity is a desirable trait in drug design, as it often correlates with improved permeation across biological membranes.[1] However, it can also present challenges in developing aqueous formulations. The reported solubility in methanol indicates its utility in common organic solvents used for synthesis and purification.[9]

Spectroscopic Fingerprint for Structural Verification

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. While a comprehensive public database of its spectra is not available, the expected spectroscopic characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will appear as a complex multiplet, with their chemical shifts influenced by the electron-withdrawing CF₃ groups. The methylene protons adjacent to the carbonyl group would likely appear as a singlet.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. The spectrum should show two distinct signals, one for each of the two chemically non-equivalent CF₃ groups.

-

¹³C NMR: The carbon NMR would reveal signals for the two types of CF₃ carbons, the aromatic carbons, the methylene carbon, and the carbonyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Caption: General workflow for spectroscopic and analytical validation.

Applications in Drug Discovery and Chemical Synthesis

The unique combination of a reactive carboxylic acid handle and the modulating effects of the two CF₃ groups makes this compound a valuable building block.

-

Medicinal Chemistry: The 2,5-bis(trifluoromethyl)phenyl moiety is found in advanced therapeutic agents. For example, the drug Dutasteride, used to treat benign prostatic hyperplasia, incorporates this specific group. Its inclusion is strategic, enhancing the drug's potency and pharmacokinetic profile.[10] The properties conferred by the CF₃ groups—such as increased metabolic stability and enhanced binding affinity—are highly sought after in modern drug design.[1][3]

-

Advanced Intermediates: As a phenylacetic acid derivative, the compound's carboxylic acid group can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols. This makes it a versatile starting material for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[11][12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety. The information provided is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

-

Hazards: The compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[8][13]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Avoid breathing dust. Minimize dust generation and accumulation.[13]

-

Wash hands thoroughly after handling.[13]

-

-

Storage Conditions:

Experimental Protocols for Core Property Determination

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections describe methodologies for determining key physicochemical properties.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.

-

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm observed in the thermogram.

-

Protocol 2: Assessment of Solubility

-

Principle: This method determines the approximate solubility of the compound in a given solvent by visual inspection at a set concentration.

-

Methodology:

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, methanol, ethanol, acetone, dichloromethane).

-

Sample Preparation: To a series of vials, add a known volume of each solvent (e.g., 1 mL).

-

Compound Addition: Add a pre-weighed amount of this compound to create a target concentration (e.g., 10 mg/mL).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect each vial for undissolved solid. Classify solubility as "soluble," "partially soluble," or "insoluble" at that concentration.

-

Protocol 3: pKa Determination by Potentiometric Titration

-

Principle: The pKa is determined by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.

-

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the volume of base required to reach the equivalence point has been added).

-

References

- 2,4,5 Trifluro phenyl acetic acid - Hely Speciality Chemicals. (n.d.).

- 2,4-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 2736172 - PubChem. (n.d.).

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).

- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (n.d.).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024-02-15).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 302912-02-3 [amp.chemicalbook.com]

- 6. 2,5-双(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. cas 302912-02-3|| where to buy this compound [english.chemenu.com]

- 8. echemi.com [echemi.com]

- 9. 3,5-双(三氟甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 11. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 12. chemimpex.com [chemimpex.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. downloads.ossila.com [downloads.ossila.com]

A Technical Guide to the Spectroscopic Characterization of 2,5-Bis(trifluoromethyl)phenylacetic Acid

This guide provides an in-depth, technical framework for the spectroscopic analysis of 2,5-Bis(trifluoromethyl)phenylacetic acid (C₁₀H₆F₆O₂), a specialized organic compound.[1] The methodologies and predictive data presented herein are designed for researchers, scientists, and professionals in drug development who require a thorough understanding of how to structurally verify and characterize this molecule using modern spectroscopic techniques.

Molecular Structure and Key Features

Understanding the molecular architecture is paramount to interpreting its spectroscopic output. The compound consists of a phenylacetic acid backbone with two highly electronegative trifluoromethyl (-CF₃) groups substituted on the benzene ring at positions 2 and 5.

Molecular Formula: C₁₀H₆F₆O₂[1]

Molecular Weight: 272.15 g/mol [1]

Core Structure: Phenylacetic Acid

Key Functional Groups:

-

Carboxylic Acid (-COOH)

-

Aromatic Ring (Benzene)

-

Trifluoromethyl Groups (-CF₃)

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will be crucial, with the added complexity and diagnostic value of ¹⁹F NMR and C-F couplings.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic environments, and their spatial relationships through spin-spin coupling.

Predicted Chemical Shifts (δ) and Splitting Patterns:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet.[2][3] Its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[2][3] |

| Ar-H (H6) | ~7.8 - 8.0 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing -CF₃ group at position 5 and meta to the -CF₃ group at position 2, leading to significant deshielding. It will be split by the adjacent H4. |

| Ar-H (H4) | ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | This proton is coupled to both H3 and H6. Its position is influenced by the ortho -CF₃ group and the meta -CH₂COOH group. |

| Ar-H (H3) | ~7.5 - 7.7 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing -CF₃ group at position 2 and will be split by the adjacent H4. |

| -CH₂- | ~3.8 - 4.0 | Singlet (s) | 2H | The benzylic protons are adjacent to the electron-withdrawing aromatic ring and the carboxylic acid group, shifting them downfield.[4] Due to the absence of adjacent protons, this signal is expected to be a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments. The presence of highly electronegative fluorine atoms will cause significant downfield shifts for the carbons they are attached to and introduce characteristic C-F coupling patterns.[5]

Predicted Chemical Shifts (δ) and C-F Couplings:

| Carbon(s) | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| -C OOH | ~170 - 175 | Singlet | The carboxyl carbon is significantly deshielded, typically appearing in this range for aromatic carboxylic acids.[2][3] |

| Ar-C 1 | ~135 - 140 | Singlet | The quaternary carbon attached to the -CH₂COOH group. |

| Ar-C 2 & C 5 | ~125 - 130 | Quartet (q, ¹JCF ≈ 275 Hz) | The carbons directly bonded to the -CF₃ groups will be split into quartets by the three fluorine atoms and will be shifted downfield.[5] |

| Ar-C 3, C 4, C 6 | ~128 - 134 | Multiplets (m) | These aromatic carbons will show smaller, long-range couplings to the fluorine atoms (²JCF, ³JCF), resulting in complex multiplets.[6] |

| -C H₂- | ~40 - 45 | Singlet | The benzylic carbon is shielded relative to the aromatic carbons but deshielded compared to a simple alkane. |

| -C F₃ | ~123 - 126 | Quartet (q, ¹JCF ≈ 270-275 Hz) | The carbon of the trifluoromethyl group itself will appear as a strong quartet.[5][7] |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire a standard ¹H NMR spectrum with a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of ~250 ppm, a relaxation delay of 5-10 seconds, and accumulate several hundred to a few thousand scans.

-

If desired, acquire a ¹⁹F NMR spectrum to confirm the fluorine environments.

-

-

Data Processing and Validation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Calibrate the ¹H and ¹³C spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the ¹H signals and verify that the ratios match the predicted proton counts.

-

Analyze the multiplicities and coupling constants to confirm the connectivity. Compare observed C-F coupling constants with established literature values for trifluoromethylated aromatic compounds.[5][6]

-

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2500 - 3300 | O-H stretch | Broad, Strong | Carboxylic Acid (-COOH).[2][3][8] This very broad feature is characteristic of the hydrogen-bonded dimer form of the acid.[8] |

| ~3030 | C-H stretch (aromatic) | Weak to Medium | Aromatic Ring.[9] |

| ~2960 | C-H stretch (aliphatic) | Weak | Methylene (-CH₂-) |

| ~1710 | C=O stretch | Strong, Sharp | Carboxylic Acid (-COOH).[3][10] The conjugation with the aromatic ring may lower this frequency slightly. |

| 1450 - 1600 | C=C stretch (in-ring) | Medium to Strong | Aromatic Ring.[9] Multiple bands are expected in this region. |

| 1100 - 1350 | C-F stretch | Very Strong | Trifluoromethyl (-CF₃). These are typically some of the strongest bands in the spectrum. |

| ~1300 | C-O stretch | Medium | Carboxylic Acid (-COOH).[8] |

| ~920 | O-H bend (out-of-plane) | Broad, Medium | Carboxylic Acid (-COOH).[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Fragmentation Pattern (EI-MS):

The molecular ion peak (M⁺˙) is expected at m/z = 272. While this peak may be weak for some carboxylic acids, it should be observable for an aromatic acid due to the stability of the ring.[11]

Key Predicted Fragments:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 272 | [C₁₀H₆F₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 253 | [C₁₀H₅F₆O]⁺ | Loss of hydroxyl radical (•OH) |

| 227 | [C₉H₆F₆]⁺ | Loss of carboxyl group (•COOH).[11][12] This is a very common fragmentation for phenylacetic acids. |

| 208 | [C₈H₅F₅]⁺ | Loss of HF from the m/z 227 fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion (if rearrangement occurs after cleavage of the side chain). This is a hallmark of many benzyl-containing compounds. |

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. The predicted data in this guide, derived from established principles and analysis of similar structures, provides a robust framework for structural verification. ¹H and ¹³C NMR will define the carbon-hydrogen skeleton and confirm the substitution pattern through chemical shifts and C-F coupling constants. IR spectroscopy will provide definitive evidence for the carboxylic acid and trifluoromethyl functional groups. Finally, mass spectrometry will confirm the molecular weight and offer further structural support through predictable fragmentation pathways. By following the outlined protocols, researchers can confidently elucidate and verify the structure of this complex molecule.

References

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- University of Calgary. (n.d.). IR: carboxylic acids.

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

- Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids.

- Ivy Fine Chemicals. (n.d.). This compound.

- Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.

- University of Arizona. (n.d.). Mass Spectrometry - Examples.

- University of Colorado Boulder. (n.d.). Aromatics Spectroscopy.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds.

- Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation.

Sources

- 1. ivychem.com [ivychem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. echemi.com [echemi.com]

- 11. GCMS Section 6.12 [people.whitman.edu]

- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

solubility of 2,5-Bis(trifluoromethyl)phenylacetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2,5-Bis(trifluoromethyl)phenylacetic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS No. 302912-02-3) in common organic solvents. As specific quantitative solubility data for this compound is not extensively documented in public literature, this guide emphasizes the foundational principles and practical methodologies required for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries. We will delve into the unique physicochemical characteristics imparted by the trifluoromethyl and carboxylic acid functional groups, present a systematic approach to solubility prediction, and provide a detailed, field-proven protocol for quantitative solubility determination using the gold-standard shake-flask method coupled with HPLC analysis.

Introduction

This compound is an important fluorinated organic building block. The strategic incorporation of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, these modifications profoundly impact fundamental physicochemical properties like solubility, which is a critical determinant of a compound's utility in drug discovery, process chemistry, and formulation development.[2] Poor solubility can lead to unreliable results in biological assays, hinder purification, and create significant bioavailability challenges.[3]

This document serves as a practical guide for scientists to navigate the solubility challenges associated with this specific fluorinated phenylacetic acid derivative. Instead of merely presenting data, we will establish a logical, first-principles approach to empower researchers to make informed decisions about solvent selection and to generate high-quality, reliable solubility data in their own laboratories.

Section 1: Physicochemical Foundations and Molecular Structure Analysis

A thorough understanding of a molecule's structure and inherent properties is the bedrock of predicting its solubility behavior. The principle of "like dissolves like" is a useful starting point, but a deeper analysis of the functional groups within this compound is required for nuanced predictions.[4]

Molecular Structure:

Caption: Molecular structure of this compound.

Key Functional Group Analysis:

-

Carboxylic Acid (-COOH): This is a highly polar functional group. It acts as a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygens). Its acidity (pKa) is a critical factor, as deprotonation to the carboxylate anion (-COO⁻) dramatically increases aqueous solubility but decreases solubility in nonpolar organic solvents.

-

Trifluoromethyl Groups (-CF₃): The two -CF3 groups are powerful electron-withdrawing substituents, which increases the acidity of the carboxylic acid proton compared to unsubstituted phenylacetic acid. They are sterically bulky and, despite the high polarity of the C-F bonds, contribute significantly to the molecule's overall lipophilicity and hydrophobicity.[1] This is because fluorocarbons pack less densely and exhibit poorer van der Waals interactions with water. While fluorine is a weak hydrogen bond acceptor, its contribution is often overshadowed by its lipophilic nature.

-

Aromatic Ring: The phenyl ring is nonpolar and lipophilic, contributing to solubility in solvents that can accommodate this hydrophobicity through van der Waals forces (e.g., toluene, dichloromethane).

These competing features—a polar, acidic head and a bulky, lipophilic body—result in a complex solubility profile that is highly dependent on the nature of the solvent.

Physicochemical Properties:

| Property | Value | Source & Comments |

| CAS Number | 302912-02-3 | [5] |

| Molecular Formula | (CF₃)₂C₆H₃CH₂CO₂H | [5] |

| Molecular Weight | 272.14 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 95-98 °C | [6] A defined melting point suggests a crystalline solid, an important factor for thermodynamic solubility measurements. |

| Predicted pKa | ~3.0 - 3.5 | Author's expert estimation. Phenylacetic acid has a pKa of ~4.3. The two strong electron-withdrawing -CF3 groups are expected to significantly lower this value. For comparison, 2-(Trifluoromethyl)phenylacetic acid has a pKa of 4.08.[7] An accurate experimental value is highly recommended. |

| Predicted logP | ~3.0 - 3.8 | Author's expert estimation. This value indicates significant lipophilicity. LogP prediction algorithms are available but should be used with caution for highly fluorinated compounds.[8] An experimental determination is the most reliable approach. |

Section 2: Qualitative Solubility Prediction in Organic Solvents

Based on the physicochemical principles discussed, we can formulate a logical framework for predicting the solubility of this compound across different solvent classes.

Caption: Logical workflow for predicting solubility based on solvent class.

Predicted Solubility Table:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The high polarity of the carboxylic acid group is incompatible with the nonpolar nature of the solvent, preventing effective solvation. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to Good | These solvents can solvate the lipophilic phenyl ring and -CF3 groups while also acting as hydrogen bond acceptors for the carboxylic acid proton. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Good to High | These solvents are strong hydrogen bond acceptors and have sufficient polarity to effectively solvate the entire molecule. |

| Polar Protic | Methanol, Ethanol | High | Alcohols are excellent solvents as they can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid, while their alkyl chains can interact with the lipophilic parts of the molecule. The related 3,5-isomer is soluble in methanol at >25 mg/mL.[9] |

| Aqueous | Water | Very Low | Despite the polar carboxylic acid, the large, bulky bis(trifluoromethyl)phenyl moiety is highly hydrophobic, leading to poor aqueous solubility. Solubility will be pH-dependent, increasing significantly at pH values above the pKa. |

Section 3: Standardized Protocol for Quantitative Solubility Determination

To obtain definitive, high-quality data, an experimental determination of thermodynamic (equilibrium) solubility is required. The Saturation Shake-Flask Method is the most reliable and widely used technique for this purpose.[10][11] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[3][12]

Experimental Objective: To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Workflow Diagram:

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol:

-

Materials and Reagents:

-

This compound (purity >97%).[5]

-

Selected organic solvents (HPLC grade or higher).

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

-

Analytical balance (readable to 0.01 mg).

-

Orbital shaker in a temperature-controlled incubator (set to 25 °C ± 0.5 °C).

-

Centrifuge capable of holding the vials.

-

Syringes and syringe filters (0.22 µm PTFE, chemically compatible with the selected solvents).

-

Volumetric flasks and pipettes for dilutions.

-

HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).[13]

-

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

-

-

Sample Preparation (in triplicate for each solvent):

-

Add an excess amount of the solid compound to each vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed in the incubator for at least 1 hour to allow coarse particles to settle.

-

To remove all undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Alternatively, or in addition, carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to ensure only the dissolved compound is analyzed. The first few drops from the filter should be discarded to saturate the filter membrane.

-

-

Quantitative Analysis (HPLC-UV):

-

Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the range of your calibration curve. The dilution factor must be recorded precisely.

-

Analyze the calibration standards and the diluted samples by HPLC. A typical method for aromatic carboxylic acids would use a C18 column with a mobile phase of acidified water and acetonitrile.[14][15] Detection can be set at a UV wavelength where the compound has strong absorbance (e.g., ~254 nm).

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (r²) > 0.995.

-

-

Data Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Report the final solubility as the mean and standard deviation of the triplicate measurements for each solvent.

-

Conclusion

The solubility of this compound is governed by a delicate interplay between its polar carboxylic acid group and its lipophilic bis(trifluoromethyl)phenyl core. While this structure leads to high solubility in polar protic and aprotic solvents like methanol and acetone, it results in poor solubility in nonpolar and aqueous media. This guide provides the theoretical foundation to predict this behavior and, more importantly, a robust, validated experimental protocol to quantify it accurately. By applying the principles and methods detailed herein, researchers can generate the reliable solubility data essential for advancing projects in drug discovery, chemical synthesis, and material science.

References

- Aaron Chemicals LLC. (2025). Safety Data Sheet: 2-(2,5-Bis(trifluoromethyl)phenyl)acetic acid.

- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.

- Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- PCBIS. (n.d.). Thermodynamic solubility.

- Saito, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4816.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- USP. (n.d.). <1236> SOLUBILITY MEASUREMENTS.

- Synquest Labs. (n.d.). This compound.

- TCI America. (n.d.). Safety Data Sheet: this compound.

- BIOFOUNT. (n.d.). 302912-02-3|this compound.

- Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column.

- El-Ryan, A., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.

- Melnikov, S. M., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(21), 13324.

- A B Enterprises. (n.d.). This compound.

- Llinas, A., et al. (2011). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Oliveira, F. S., et al. (2012). Solubility of Benzoic Acid in Mixed Solvents.

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- CAS Common Chemistry. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid.

- Thapa, B., et al. (2011). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Bojarska, J., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. International Journal of Molecular Sciences, 24(7), 6701.

- UTRGV ScholarWorks. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation.

- Fisher Scientific. (n.d.). CAS RN 20445-31-2.

- Giaginis, C., et al. (2016).

Sources

- 1. cas 302912-02-3|| where to buy this compound [english.chemenu.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. enamine.net [enamine.net]

- 4. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. aaronchem.com [aaronchem.com]

- 7. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. 3,5-双(三氟甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. helixchrom.com [helixchrom.com]

- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Melting Point of 2,5-Bis(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of 2,5-Bis(trifluoromethyl)phenylacetic acid (CAS RN: 302912-02-3), a critical physicochemical parameter for its application in research and drug development. We will delve into the theoretical and practical aspects of melting point determination, offering a comparative analysis with its structural isomers. This guide will further present detailed, field-proven protocols for accurate melting point measurement using both classical and modern thermoanalytical techniques. The causality behind experimental choices and the establishment of self-validating systems for data integrity are emphasized throughout.

Introduction: The Significance of a Sharp Melting Point

This compound is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of trifluoromethyl groups can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in drug design. In this context, the melting point is not merely a physical constant but a cornerstone of a substance's identity, purity, and solid-state stability.

A sharp and well-defined melting range is a primary indicator of a pure crystalline substance.[1] Conversely, a depressed and broad melting range typically signifies the presence of impurities. For drug development professionals, an accurate understanding of the melting point is crucial for:

-

Purity Assessment: A quick and reliable method to gauge the purity of a synthesized batch.[1]

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, which in turn affects solubility, bioavailability, and stability.

-

Formulation Development: The melting point influences the choice of manufacturing processes, such as granulation and hot-melt extrusion.

-

Chemical Identification: In conjunction with other analytical techniques, the melting point serves as a key parameter for compound identification.

This guide will provide the necessary theoretical foundation and practical methodologies to confidently determine and interpret the melting point of this compound.

Physicochemical Properties and Isomeric Comparison

The molecular structure of this compound, with its two bulky and highly electronegative trifluoromethyl groups, dictates its solid-state properties. The precise positioning of these groups on the phenyl ring influences the crystal lattice packing and intermolecular forces, resulting in distinct melting points for its various isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| This compound | 302912-02-3 | C10H6F6O2 | 272.14 | 95-98 [2][3] |

| 2,4-Bis(trifluoromethyl)phenylacetic acid | 177952-39-5 | C10H6F6O2 | 272.14 | 85-90[4] |

| 3,5-Bis(trifluoromethyl)phenylacetic acid | 85068-33-3 | C10H6F6O2 | 272.14 | 121-123 |

Data compiled from cited sources.

The observed differences in melting points among the isomers, despite having the same molecular formula and weight, underscore the importance of molecular symmetry and intermolecular interactions in the solid state. The 3,5-isomer, with its more symmetrical substitution pattern, likely allows for more efficient crystal packing, leading to a higher melting point.

Methodologies for Accurate Melting Point Determination

The choice of methodology for melting point determination depends on the required accuracy, the amount of sample available, and the purpose of the measurement. Here, we detail two widely accepted methods: the capillary melting point method as per USP <741> and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination (USP <741>)

This classical method provides a visual determination of the melting range and is a cornerstone of pharmacopeial testing.[5][6][7]

Causality of Experimental Choices:

-

Sample Preparation: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer within the capillary tube.[1] Inconsistent packing can lead to a broader melting range.

-

Heating Rate: A slow heating rate (typically 1-2 °C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, thus ensuring an accurate determination.[8] A rapid heating rate can lead to a falsely elevated and broad melting range.

Experimental Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush any coarse crystals.

-

Capillary Loading: Introduce the powdered sample into a capillary tube (typically 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[7] This is achieved by tapping the sealed end of the capillary on a hard surface.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, a rapid initial determination can be performed with a faster heating rate to establish a preliminary value.

-

Accurate Determination: For a precise measurement, begin heating at a rate that will bring the temperature to about 10 °C below the expected melting point. Then, adjust the heating rate to 1 ± 0.5 °C per minute.[6]

-

Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle disappears (the clear point). The recorded melting range for this compound should fall within the 95-98 °C range.[2][3]

Logical Workflow for Capillary Melting Point Determination

Caption: Workflow for USP <741> Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It provides highly accurate and quantitative data on thermal transitions, including the melting point.

Expertise & Trustworthiness:

DSC is a self-validating system when properly calibrated. The resulting thermogram provides not only the melting point (typically taken as the onset or peak of the endothermic event) but also the enthalpy of fusion (ΔHfus).[11] This value is a measure of the energy required to melt the crystal lattice and is highly characteristic of the compound and its polymorphic form.

Experimental Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a controlled nitrogen purge at a defined heating rate (e.g., 10 °C/min).

-

Data Analysis: The melting of the sample will be observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Conceptual Diagram of a DSC Measurement

Caption: Conceptual overview of a Differential Scanning Calorimetry (DSC) setup.

Factors Influencing Melting Point: A Deeper Dive

An experimentally determined melting point is subject to several factors that a diligent researcher must consider.

-

Purity: As previously mentioned, impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range. This phenomenon, known as melting point depression, is a fundamental principle used in purity assessment.

-

Polymorphism: The existence of different crystal forms, or polymorphs, can lead to different melting points for the same chemical entity.[12] The least stable polymorph will generally have the lowest melting point. It is crucial in drug development to identify and characterize all potential polymorphs, as they can have different stabilities and bioavailabilities. DSC is an excellent technique for studying polymorphic transitions.[12][13]

-

Instrumental Factors: Proper calibration of the thermometer or DSC instrument is paramount for accurate results.[6] The heating rate, as discussed, also plays a significant role.[14]

Conclusion

The melting point of this compound, reported as 95-98 °C, is a fundamental property that provides critical insights into its identity and purity.[2][3] Accurate determination of this value is essential for its successful application in research and development. By employing standardized methodologies such as the USP <741> capillary method or the more quantitative Differential Scanning Calorimetry, and by understanding the influence of factors like purity and polymorphism, researchers can ensure the integrity and reliability of their work. This guide provides the foundational knowledge and practical protocols to achieve this with expertise and confidence.

References

- Scribd. (n.d.). USP 741 Melting Point or Range.

- ChemBK. (n.d.). This compound.

- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.

- News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- [No valid URL provided]

- U.S. Pharmacopeial Convention. (n.d.). <741> Melting Range or Temperature - USP-NF ABSTRACT.

- Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC).

- American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).

- [No valid URL provided]

- University of Calgary. (n.d.). Melting point determination.

- Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- [No valid URL provided]

- [No valid URL provided]

- [No valid URL provided]

- JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.

- [No valid URL provided]

- [No valid URL provided]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. aaronchem.com [aaronchem.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. scribd.com [scribd.com]

- 6. uspbpep.com [uspbpep.com]

- 7. thinksrs.com [thinksrs.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. veeprho.com [veeprho.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. sevenstarpharm.com [sevenstarpharm.com]

- 12. tainstruments.com [tainstruments.com]

- 13. news-medical.net [news-medical.net]

- 14. â©741⪠Melting Range or Temperature [doi.usp.org]

The Biological Activity of Fluorinated Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into the phenylacetic acid scaffold has emerged as a powerful strategy in modern medicinal chemistry, yielding derivatives with a broad spectrum of enhanced biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of fluorinated phenylacetic acid derivatives. We will explore their significant potential as anti-inflammatory, anticancer, and anticonvulsant agents. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship analyses, and a focus on the underlying molecular pathways to facilitate the design and development of novel therapeutics.

Introduction: The Fluorine Advantage in Phenylacetic Acid Scaffolds

Phenylacetic acid and its derivatives have long been recognized as privileged structures in drug discovery, forming the backbone of numerous therapeutic agents. The introduction of fluorine, a bioisostere of hydrogen with unique physicochemical properties, can profoundly influence a molecule's biological profile. The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can lead to significant improvements in:

-

Metabolic Stability: The C-F bond is more stable to metabolic oxidation compared to the C-H bond, often leading to an increased half-life of the drug.

-

Binding Affinity: Fluorine can engage in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing binding affinity and potency.

-

Lipophilicity and Membrane Permeability: The strategic placement of fluorine can modulate the lipophilicity of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will delve into the practical applications of these principles, focusing on the demonstrated biological activities of fluorinated phenylacetic acid derivatives.

Synthetic Strategies for Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives is a critical first step in their biological evaluation. A variety of synthetic routes are available, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Synthesis of Fluorinated Phenylacetic Acids

A common and versatile method for the preparation of fluorinated phenylacetic acids involves a diazotization-addition reaction of the corresponding fluoroaniline, followed by hydrolysis.

Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid [1]

-

Reaction Setup: In a reaction flask, add 800 grams of 15% hydrochloric acid and 250 grams of 4-fluoroaniline. Heat and stir the mixture until the 4-fluoroaniline is completely dissolved.

-

Cooling: Cool the solution to a temperature between -5°C and 5°C.

-

Addition of Reagents: Add 400g of dichloromethane, 20g of tetramethylammonium chloride, and 20g of copper chloride to the cooled solution.

-

Diazotization: Slowly add a solution of 210g of sodium nitrite in water, while maintaining the temperature between -5°C and 5°C.

-

Reaction: After the addition is complete, allow the reaction to proceed for 2 hours at the same temperature.

-

Quenching and Extraction: Quench any excess nitrous acid. The organic layer containing the intermediate is then hydrolyzed under acidic conditions to yield 4-fluorophenylacetic acid.

Synthesis of Fluorinated Phenylacetamide Derivatives

The corresponding phenylacetamides can be readily synthesized from the parent fluorinated phenylacetic acids via an amidation reaction.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide [2]

-

Reaction Setup: In a flat-bottom flask, stir a mixture of 200 mg (1.2 mmol) of 4-fluorophenylacetic acid and 248 mg (1.2 mmol) of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in 10 ml of dichloromethane for 30 minutes.

-

Amine Addition: Add an equimolar amount of the desired aniline derivative (e.g., aniline) to the reaction mixture.

-

Reaction: Continue stirring the reaction mixture for 24 hours at room temperature.

-

Work-up: After the reaction is complete, wash the organic layer with a 10% sodium bicarbonate solution, followed by 5% sulfuric acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant area of interest for fluorinated phenylacetic acid derivatives is their potent anti-inflammatory activity, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are the two main isoforms of this enzyme, with COX-2 being inducible during inflammation, making it a key target for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

Structure-Activity Relationship (SAR) for COX Inhibition

The position and number of fluorine substituents on the phenyl ring play a crucial role in both the potency and selectivity of COX inhibition.

Table 1: Comparative in vitro COX Inhibition of Fluorinated Phenylacetic Acid Derivatives

| Compound | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Diclofenac | 2,6-dichloro | 0.0206 ± 0.0037[4] | 0.103 ± 0.005[4] | 0.20 |

| Flurbiprofen | 2-fluoro | Data varies | Data varies | Data varies |

| Derivative A | 4-fluoro | Hypothetical | Hypothetical | Hypothetical |

| Derivative B | 2,4-difluoro | Hypothetical | Hypothetical | Hypothetical |

Note: This table is a template. Specific IC50 values for a homologous series of fluorinated phenylacetic acids are needed for a complete SAR analysis. The data for Diclofenac is provided for comparison.

Causality Behind Experimental Choices: The selection of different substitution patterns allows for a systematic investigation of how fluorine's electron-withdrawing and steric properties influence the interaction with the active sites of COX-1 and COX-2. For instance, substituents at the ortho position can influence the dihedral angle of the phenyl ring relative to the acetic acid side chain, which can impact binding to the hydrophobic channel of the COX enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the respective COX isoform in a suitable buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Signaling Pathway of COX Inhibition

Caption: Inhibition of the COX pathway by a selective fluorinated phenylacetic acid derivative.

Anticancer Activity: Induction of Apoptosis

Fluorinated phenylacetic acid derivatives have also demonstrated promising anticancer activity against various cancer cell lines. A primary mechanism of action is the induction of apoptosis, or programmed cell death.

Structure-Activity Relationship for Anticancer Activity

The cytotoxic effects of these derivatives are influenced by the nature and position of substituents on both the phenylacetic acid and the N-phenylacetamide moieties.

Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [2][5]

| Compound | Substituent on N-phenyl ring | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 2b | 3-Nitro | 52 | >100 |

| 2c | 4-Nitro | 80 | 100 |

| Imatinib | (Reference Drug) | 40 | 98 |

Causality Behind Experimental Choices: The inclusion of electron-withdrawing groups, such as the nitro group, on the N-phenyl ring appears to enhance cytotoxic activity against certain cancer cell lines.[2] This suggests that electronic effects play a significant role in the anticancer properties of these compounds. The use of multiple cell lines helps to assess the spectrum of activity and potential selectivity.

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability.

-